molecular formula C18H17ClFN3O B2599148 N-[2-(Benzimidazol-1-yl)-1-(4-fluorophenyl)ethyl]-2-chloropropanamide CAS No. 2411248-34-3

N-[2-(Benzimidazol-1-yl)-1-(4-fluorophenyl)ethyl]-2-chloropropanamide

Cat. No. B2599148
CAS RN: 2411248-34-3
M. Wt: 345.8
InChI Key: AEDUSHUHOVXWCP-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are a class of compounds that have a wide range of biological and clinical applications . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . This has led to researchers synthesizing a variety of benzimidazole derivatives and screening them for various biological activities .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule can provide a number of active drugs .


Molecular Structure Analysis

The benzimidazole core is planar and in the crystal, it is arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions. For example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione can be reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on the specific compound and its biological target. For example, some benzimidazole derivatives have been found to have antimicrobial, anticancer, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant as well as antidiabetic activities .

Future Directions

Benzimidazole derivatives continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research will likely continue to explore new benzimidazole derivatives and their potential uses.

properties

IUPAC Name

N-[2-(benzimidazol-1-yl)-1-(4-fluorophenyl)ethyl]-2-chloropropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O/c1-12(19)18(24)22-16(13-6-8-14(20)9-7-13)10-23-11-21-15-4-2-3-5-17(15)23/h2-9,11-12,16H,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDUSHUHOVXWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CN1C=NC2=CC=CC=C21)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Benzimidazol-1-yl)-1-(4-fluorophenyl)ethyl]-2-chloropropanamide

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